N-(2,3-dimethylphenyl)thian-4-amine
CAS No.:
Cat. No.: VC17782791
Molecular Formula: C13H19NS
Molecular Weight: 221.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NS |
|---|---|
| Molecular Weight | 221.36 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)thian-4-amine |
| Standard InChI | InChI=1S/C13H19NS/c1-10-4-3-5-13(11(10)2)14-12-6-8-15-9-7-12/h3-5,12,14H,6-9H2,1-2H3 |
| Standard InChI Key | ZMKMPKITJKMJKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)NC2CCSCC2)C |
Introduction
Synthesis Methods
While specific synthesis methods for N-(2,3-dimethylphenyl)thian-4-amine are not detailed in the available literature, related compounds often involve multi-step processes. These typically include the formation of the thian ring followed by attachment to the phenyl group. Industrial production may involve scaling up these methods using automated reactors to optimize yield and purity.
Biological Activity
Although specific biological activity data for N-(2,3-dimethylphenyl)thian-4-amine is scarce, compounds with similar structures have shown promising biological activities. For example, N-(4-bromo-3-methylphenyl)thian-4-amine has been explored for its potential to target bacterial infections and cancer cells by inhibiting enzymes or receptors involved in cell proliferation and survival.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2,3-dimethylphenyl)thian-4-amine | Dimethyl groups on phenyl | Potential for distinct biological activity |
| N-(4-bromo-3-methylphenyl)thian-4-amine | Bromine at para position | Enhanced electrophilic character, promising anticancer activity |
| N-(2,4-dimethylphenyl)thian-4-amine | Dimethyl groups at different positions | Different biological activity profiles compared to N-(2,3-dimethylphenyl)thian-4-amine |
Research Challenges and Future Directions
Given the limited information available on N-(2,3-dimethylphenyl)thian-4-amine, further research is needed to explore its synthesis, biological activity, and potential applications in medicinal chemistry. Studies on related compounds suggest that modifications in the phenyl ring substituents can significantly impact biological activity, making this area ripe for investigation.
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